(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-3-yl)boronic acid

Description

Structural Framework and Geometric Configuration

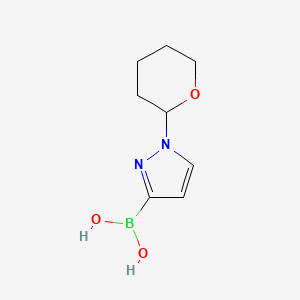

The molecular architecture of (1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-3-yl)boronic acid is characterized by a complex three-dimensional arrangement that integrates multiple functional domains. The core pyrazole ring adopts a planar configuration typical of five-membered aromatic heterocycles, with the nitrogen atoms positioned at the 1 and 2 positions of the ring system. The tetrahydro-2H-pyran-2-yl substituent attached to the N1 position introduces significant conformational flexibility to the overall molecular structure. This six-membered saturated heterocyclic ring can adopt various chair conformations, creating multiple low-energy conformational states that contribute to the compound's overall structural dynamics.

The boronic acid functionality positioned at the 3-position of the pyrazole ring exhibits characteristic trigonal planar geometry around the boron center. The International Union of Pure and Applied Chemistry name for this compound is 1-tetrahydro-2H-pyran-2-yl-1H-pyrazol-3-ylboronic acid, reflecting the systematic nomenclature that accounts for the positional relationships between all functional groups. The InChI code 1S/C8H13BN2O3/c12-9(13)7-4-5-11(10-7)8-3-1-2-6-14-8/h4-5,8,12-13H,1-3,6H2 provides a detailed structural representation that captures the connectivity and stereochemical features of the molecule.

Tautomeric Equilibria and Isomeric Forms

Pyrazole derivatives, including this compound, exhibit complex tautomeric behavior that significantly influences their physicochemical properties. The fundamental tautomerism in pyrazole systems involves the migration of the hydrogen atom between the two nitrogen atoms in the ring, leading to interconversion between different positional isomers. In the case of 3-substituted pyrazoles, this prototropic tautomerism can result in the formation of both 3-substituted and 5-substituted tautomeric forms, depending on the specific electronic and steric environment.

The electronic nature of substituents plays a crucial role in determining tautomeric preferences. Research has demonstrated that electron-donating groups favor certain tautomeric forms, while electron-withdrawing groups stabilize alternative arrangements. The boronic acid functionality in this compound acts as an electron-withdrawing group due to the electron-deficient nature of the boron center, which influences the tautomeric equilibrium position. The tetrahydro-2H-pyran-2-yl protecting group provides steric bulk that can further affect the relative stability of different tautomeric forms through spatial interactions.

Properties

IUPAC Name |

[1-(oxan-2-yl)pyrazol-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O3/c12-9(13)7-4-5-11(10-7)8-3-1-2-6-14-8/h4-5,8,12-13H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNIMJJQYZQRCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NN(C=C1)C2CCCCO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716985 | |

| Record name | [1-(Oxan-2-yl)-1H-pyrazol-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916890-60-3 | |

| Record name | [1-(Oxan-2-yl)-1H-pyrazol-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of (1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-3-yl)boronic acid typically involves:

- Protection of the pyrazole nitrogen with a tetrahydropyran group to enhance stability and selectivity.

- Introduction of the boronic acid moiety either directly or via boronic acid pinacol esters.

- Use of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with aryl halides or other electrophiles.

- Subsequent deprotection steps to yield the free boronic acid.

Key Preparation Methods

Preparation via Boronic Acid Pinacol Ester Intermediates and Suzuki Coupling

One efficient route involves the synthesis of the boronic acid pinacol ester derivative, followed by Suzuki coupling with aryl halides, and then hydrolysis to the boronic acid.

- Starting Material: 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester.

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) chloride.

- Base: Potassium carbonate or sodium carbonate.

- Solvent: Mixtures of ethanol, toluene, tetrahydrofuran (THF), water, or acetonitrile.

- Temperature: Typically 90–100 °C.

- Reaction Time: Approximately 2 hours.

- Isolation: After reaction completion, water is added to precipitate the product, followed by filtration and drying under reduced pressure.

Example Reaction Conditions and Yield:

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) |

| Base | K2CO3 or Na2CO3 |

| Solvent | Ethanol/toluene or THF/water |

| Temperature | 90–100 °C |

| Time | 2 hours |

| Yield | Up to 89% (for pinacol ester coupling products) |

| Workup | Extraction with dichloromethane or ethyl acetate; drying; filtration |

The Suzuki coupling facilitates the formation of various substituted pyrazole derivatives, which can be converted to the free boronic acid by removing the pinacol protecting group.

Protection and Deprotection Steps

- The tetrahydropyran (THP) group is introduced to protect the pyrazole nitrogen, commonly via Mitsunobu reaction conditions using triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in solvents like THF or ethyl acetate at room temperature.

- Deprotection of the THP group is achieved by acid treatment, typically with hydrochloric acid (HCl), followed by neutralization with a base such as sodium hydroxide (NaOH).

Alternative Solvent Systems and Catalytic Loadings

- Use of mixed solvent systems such as THF-toluene-water or acetonitrile-water phases can improve reaction efficiency and simplify product isolation by phase separation.

- The palladium catalyst loading can be optimized to as low as 0.5–2 mol%, with preferred ranges around 0.6–0.8 mol% for cost efficiency without sacrificing yield.

Detailed Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Protection of pyrazole N | THP protection via Mitsunobu reaction (PPh3, DIAD, THF/EtOAc, RT) | Formation of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole |

| 2 | Formation of boronic ester | Borylation of pyrazole derivative to pinacol ester | Boronic acid pinacol ester intermediate |

| 3 | Suzuki coupling | Pd catalyst, base (K2CO3 or Na2CO3), solvent (EtOH/toluene or THF/water), 90–100 °C, 2 h | Coupling with aryl halides to form substituted pyrazole derivatives |

| 4 | Hydrolysis/deprotection | Acid treatment (HCl), base neutralization (NaOH) | Removal of protecting groups, conversion to free boronic acid |

Representative Experimental Data

| Compound | Conditions & Reagents | Yield (%) | Notes |

|---|---|---|---|

| 1-(Tetrahydro-2H-pyran-2-yl)-5-boronic acid pinacol ester | Pd(PPh3)4, K2CO3, EtOH/toluene, 100 °C, 2 h | 89 | High yield, isolated as yellow oil after flash chromatography |

| 2-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)pyridine | Pd(PPh3)4, Na2CO3, EtOH/water/toluene, 90 °C, 2 h | 71 (over 2 steps) | Includes subsequent HCl/NaOH treatment to obtain boronic acid |

Additional Notes on Process Optimization

- The use of phase transfer catalysts such as tetrabutylammonium bromide (TBAB) can enhance reaction rates and yields in Suzuki couplings.

- Distillation steps to concentrate solvents are commonly employed before product precipitation.

- Purification methods include filtration, washing with cold water/methanol mixtures, and drying under reduced pressure at 50–60 °C.

- The choice of solvent system and catalyst loading are critical parameters to optimize cost and scalability.

Summary Table of Preparation Methods

| Method Aspect | Description |

|---|---|

| Protection | THP protection via Mitsunobu reaction (PPh3, DIAD) |

| Boronic Acid Formation | Conversion to pinacol ester intermediate |

| Cross-Coupling Reaction | Suzuki-Miyaura coupling with Pd catalysts, bases (K2CO3/Na2CO3), solvents (EtOH, toluene) |

| Catalyst Loading | 0.5–2 mol% Pd, optimized to ~0.6–0.8 mol% |

| Reaction Temperature & Time | 90–100 °C, ~2 hours |

| Workup & Isolation | Solvent distillation, water addition, filtration, washing, drying |

| Deprotection | Acid hydrolysis (HCl), neutralization (NaOH) |

| Yields | Up to 89% for pinacol ester intermediates; ~71% over two steps to free boronic acid |

Chemical Reactions Analysis

Types of Reactions: (1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-3-yl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

Reduction: The compound can be reduced under specific conditions to modify the pyrazole ring or the tetrahydropyran group.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki coupling reaction, to form carbon-carbon bonds with other organic molecules.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Palladium catalysts are often used in Suzuki coupling reactions, along with bases like potassium carbonate and solvents such as toluene or ethanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki coupling reactions typically yield biaryl compounds, while oxidation reactions can produce boronic esters.

Scientific Research Applications

Chemistry: In chemistry, (1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-3-yl)boronic acid is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki coupling.

Biology and Medicine: This compound has potential applications in medicinal chemistry, where it can be used to synthesize biologically active molecules. Its boronic acid group can interact with biological targets, making it useful in drug design and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and polymers. Its ability to form stable bonds with other organic molecules makes it valuable in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-3-yl)boronic acid involves its ability to form covalent bonds with other molecules through its boronic acid group. This group can interact with various molecular targets, including enzymes and receptors, by forming reversible covalent bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

THP-PBA is distinguished by its THP-protected pyrazole scaffold. Below is a comparative analysis of structurally related boronic acids:

Reactivity and Physicochemical Properties

- pKa and Binding Affinity : THP-PBA’s pKa is influenced by the electron-withdrawing THP group, which may lower its acidity compared to unsubstituted pyrazole boronic acids. This property is critical for applications in physiological environments, where boronic acids with pKa near 7.4 (e.g., 3-AcPBA) are preferred .

- Solubility : THP-PBA’s solubility in organic solvents (e.g., THF, EA) is superior to hydrophilic derivatives, facilitating use in anhydrous reaction conditions .

Research Findings and Industrial Relevance

- Yield and Availability: THP-PBA’s synthesis yield (40%) is moderate compared to commercial analogs like (1-methyl-1H-pyrazol-4-yl)boronic acid, which is widely available (€126–€263/100mg) .

- Selectivity : Studies highlight that boronic acids with electron-withdrawing groups (e.g., CF₃) exhibit higher binding constants for diols, making them superior for glucose-sensing applications compared to THP-PBA .

Biological Activity

(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-3-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can influence various biochemical pathways. This article explores the compound's biological activity, focusing on its mechanisms, efficacy in different biological contexts, and relevant case studies.

The compound has the following chemical characteristics:

- Chemical Formula : C₉H₁₃B N₂O₃

- CAS Number : 916890-60-3

- Molecular Weight : 195.1 g/mol

1. Inhibition of Enzymatic Activity

Boronic acids, including this compound, are known to inhibit serine proteases and other enzymes by binding to their active sites. This mechanism is crucial in developing inhibitors against various diseases, including cancer and bacterial infections.

2. Antimicrobial Activity

Research indicates that boronic acid derivatives exhibit antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. The compound's effectiveness against specific pathogens can be attributed to its structural features that allow it to interact with bacterial enzymes.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various boronic acids, including this compound, against Mycobacterium abscessus. The compound demonstrated a significant inhibitory effect with a binding affinity () of 14 μM, indicating its potential as an antibiotic agent against resistant strains .

| Compound | Pathogen | (μM) | Activity Level |

|---|---|---|---|

| 7 | M. abscessus | 14 | High |

| 22 | M. abscessus | 89 | Moderate |

Case Studies

- Study on Mycobacterium abscessus

- Fragment-Merging Strategy

Q & A

Q. What computational methods predict reactivity trends for this boronic acid?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.